N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between benzo[d]thiazole-2-amine and pyridin-2-ylmethyl bromide, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(16-9-5-11-23-16)21(12-13-6-3-4-10-19-13)18-20-14-7-1-2-8-15(14)24-18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQJZTPIWIJUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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